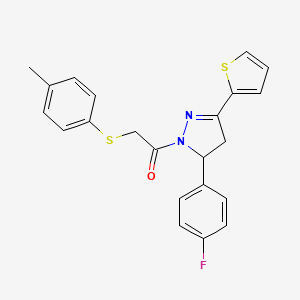

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone is a useful research compound. Its molecular formula is C22H19FN2OS2 and its molecular weight is 410.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structure and Theoretical Analysis

The molecular structure, vibrational frequencies, and corresponding vibrational assignments of related pyrazole compounds have been investigated both experimentally and theoretically. Studies, such as the one conducted by Mary et al. (2015), utilized Gaussian09 software for optimization and analysis, revealing insights into the molecule's stability, charge transfer, and potential nonlinear optical properties through HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis. Molecular docking studies suggest these compounds might exhibit inhibitory activity against specific enzymes, potentially acting as anti-neoplastic agents (Mary et al., 2015).

Antimicrobial Activity

Novel Schiff bases and related pyrazole derivatives have been synthesized and tested for their antimicrobial activity. Research by Puthran et al. (2019) indicates that certain derivatives exhibit excellent activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Anti-tubercular Activity

Compounds related to the specified chemical structure have been synthesized and assessed for their antitubercular activity. Venugopal et al. (2020) found that specific derivatives showed increased potency against Mycobacterium tuberculosis, with electron-donating substituents enhancing their anti-mycobacterial activity. Docking studies provided further insights into the interactions with the enoyl reductase enzyme, a key target in tuberculosis treatment (Venugopal et al., 2020).

Fluorescent Chemosensor for Metal Ion Detection

A novel pyrazoline derivative has been synthesized and characterized for use as a fluorescent chemosensor, particularly for detecting Fe3+ metal ions. This research highlights the compound's photophysical properties, demonstrating its utility in sensing applications due to its specific interaction with iron ions, resulting in a notable fluorescence response (Khan, 2020).

Antibacterial and Antitumor Activities

Further studies on related compounds have explored their antibacterial and antitumor potentials. Compounds exhibiting potent inhibitory actions against various bacterial strains and significant activities against cancer cell lines highlight the diverse therapeutic applications of these molecules (Desai et al., 2012).

Mecanismo De Acción

Target of Action

A structurally similar compound, a fluorinated pyrazole, has been shown to have a binding affinity to the human estrogen alpha receptor (erα) . This suggests that the compound may also interact with similar receptors or proteins.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the structural similarity to other fluorinated pyrazoles, it can be hypothesized that it may interact with its target proteins in a similar manner .

Biochemical Pathways

Given the potential interaction with erα, it is possible that it may influence pathways related to estrogen signaling .

Result of Action

If it does interact with erα as suggested, it could potentially influence cellular processes regulated by estrogen, such as cell growth and differentiation .

Propiedades

IUPAC Name |

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylphenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2OS2/c1-15-4-10-18(11-5-15)28-14-22(26)25-20(16-6-8-17(23)9-7-16)13-19(24-25)21-3-2-12-27-21/h2-12,20H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAFYHQLYQMAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)

![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)

![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2777741.png)

![6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2777746.png)

![6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)